Win 18446

説明

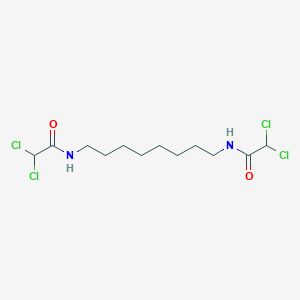

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOMZVDZARKPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163783 | |

| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-57-2 | |

| Record name | N,N′-1,8-Octanediylbis[2,2-dichloroacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fertilysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-octamethylenebis(dichloroacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERTILYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of WIN 18,446: An Aldehyde Dehydrogenase Inhibitor Targeting Spermatogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 18,446, a bisdichloroacetyldiamine, is a potent and well-characterized inhibitor of aldehyde dehydrogenase (ALDH) enzymes, with a pronounced effect on spermatogenesis. This technical guide delineates the core mechanism of action of WIN 18,446, focusing on its molecular interactions, biochemical consequences, and physiological effects. Through the inhibition of ALDH1A2, a key enzyme in retinoic acid biosynthesis within the testes, WIN 18,446 effectively and reversibly arrests germ cell development. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms to serve as a resource for researchers in reproductive biology and drug development.

Introduction

Retinoic acid (RA), a metabolite of vitamin A (retinol), is indispensable for the regulation of spermatogenesis, specifically for the differentiation of spermatogonia.[1][2] The biosynthesis of RA in the testes is a two-step oxidation process where retinol is first converted to retinaldehyde, which is then oxidized to retinoic acid. The latter step is primarily catalyzed by aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2).[1][3] WIN 18,446 is a small molecule inhibitor that targets this critical enzymatic step, leading to a localized deficiency of retinoic acid in the seminiferous tubules and a subsequent block in sperm production.[3] While initially investigated as a potential non-hormonal male contraceptive, its development was halted due to a disulfiram-like reaction upon alcohol consumption, a consequence of its inhibitory effect on ALDH2.[3][4] Nevertheless, WIN 18,446 remains an invaluable tool for studying the role of retinoic acid in spermatogenesis and for the development of more specific ALDH1A2 inhibitors.[5]

Mechanism of Action

The primary mechanism of action of WIN 18,446 is the inhibition of ALDH1A2.[3][6] This inhibition has been characterized as irreversible, involving the formation of a covalent bond with the enzyme's active site.[7][8]

Molecular Interaction with ALDH1A2

X-ray crystallography studies have revealed that WIN 18,446 binds to the active site of the tetrameric ALDH1A2 enzyme.[6][7] The key interaction involves the covalent modification of the catalytic cysteine residue, Cys320.[6][7] One of the dichloroacetyl groups of WIN 18,446 reacts with the sulfhydryl group of Cys320, forming a stable, chiral adduct in the (R) configuration.[6] This covalent modification effectively inactivates the enzyme.

Furthermore, the formation of this adduct induces a significant conformational change in the neighboring NAD+ cofactor.[6] The chloroethyl group of the bound WIN 18,446 sterically hinders the nicotinamide moiety of NAD+, forcing it into a contracted and non-productive conformation that is suboptimal for the dehydrogenase reaction.[6][9] This dual action of covalent modification and cofactor disruption contributes to the potent and irreversible inhibition of ALDH1A2 by WIN 18,446.

Signaling Pathway

The signaling pathway disrupted by WIN 18,446 is the biosynthesis of retinoic acid from retinol. By inhibiting ALDH1A2, WIN 18,446 blocks the conversion of retinaldehyde to retinoic acid in the testes.[3] This leads to a significant reduction in intratesticular retinoic acid concentrations.[3][10] Since retinoic acid is essential for the differentiation of A spermatogonia into A1 spermatogonia, its depletion results in an arrest of spermatogenesis at this early stage.[1][5]

Disulfiram-Like Reaction

WIN 18,446 also inhibits ALDH2, the primary enzyme responsible for the metabolism of acetaldehyde, a toxic byproduct of ethanol oxidation.[3] This inhibition leads to the accumulation of acetaldehyde in the blood upon alcohol consumption, causing a range of unpleasant symptoms known as the disulfiram-like reaction.[3][11] These symptoms include nausea, vomiting, flushing, and headache.[11]

Quantitative Data

The inhibitory potency of WIN 18,446 on ALDH isozymes has been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of WIN 18,446 against ALDH Isozymes

| Enzyme | IC50 (μM) | Inhibition Type | Reference |

| ALDH1A2 | 0.3 | Irreversible | [3][12] |

| ALDH1A1 | 0.102 | Reversible | [13] |

| ALDH1A3 | 0.187 | Reversible | [13] |

Table 2: Kinetic Parameters for the Inhibition of ALDH1A2 by WIN 18,446

| Parameter | Value | Reference |

| KI | 1.026 ± 0.374 µM | [13] |

| kinact | 22.0 ± 2.4 h-1 | [13] |

Table 3: In Vivo Effects of WIN 18,446 on Spermatogenesis in Rabbits (200 mg/kg/day orally)

| Duration of Treatment | Testicular Weight Reduction | Intratesticular Retinoic Acid Reduction | Effect on Spermatogenesis | Reference |

| 4 weeks | Significant reduction | Significant reduction | Reduced sperm counts and loss of mature germ cells | [3][10] |

| 8 weeks | Further reduction | N/A | Significant reduction in ejaculated sperm concentrations | [3] |

| 16 weeks | ~75% reduction | N/A | Severe impairment and infertility | [3][10] |

Experimental Protocols

In Vitro ALDH1A2 Inhibition Assay

Objective: To determine the inhibitory effect of WIN 18,446 on the enzymatic activity of ALDH1A2.

Materials:

-

Recombinant human ALDH1A2

-

all-trans-retinal (substrate)

-

NAD+ (cofactor)

-

WIN 18,446

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

-

96-well plate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a stock solution of WIN 18,446 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of WIN 18,446 to the wells.

-

Add a fixed concentration of recombinant ALDH1A2 to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[14]

-

Initiate the enzymatic reaction by adding the substrate (all-trans-retinal) and cofactor (NAD+).

-

Monitor the production of NADH, which is proportional to the enzyme activity, by measuring the increase in absorbance at 340 nm or fluorescence.

-

Calculate the percentage of inhibition for each concentration of WIN 18,446 relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Spermatogenesis Inhibition Study in Rabbits

Objective: To evaluate the effect of orally administered WIN 18,446 on spermatogenesis and intratesticular retinoic acid levels.

Materials:

-

Mature male New Zealand white rabbits

-

WIN 18,446

-

Vehicle for oral administration (e.g., corn oil)

-

Surgical instruments for orchiectomy

-

Equipment for sperm count analysis

-

LC-MS/MS for retinoic acid quantification

Procedure:

-

Acclimatize animals to the housing conditions.

-

Divide the animals into a control group (vehicle only) and a treatment group (WIN 18,446).

-

Administer WIN 18,446 orally at a specified dose (e.g., 200 mg/kg/day) for a defined period (e.g., 4, 8, or 16 weeks).[3][10]

-

At predetermined time points, collect ejaculated sperm samples for sperm count and motility analysis.

-

At the end of the treatment period, euthanize the animals and perform orchiectomy.

-

Record testicular weights.

-

Process one testis for histological analysis to assess the integrity of the seminiferous epithelium and the presence of different germ cell stages.

-

Homogenize the other testis for the extraction and quantification of retinoic acid using LC-MS/MS.[15]

-

For recovery studies, discontinue treatment and monitor the return of fertility and normal testicular parameters over time.[10]

Quantification of Intratesticular Retinoic Acid by LC-MS/MS

Objective: To measure the concentration of retinoic acid in testicular tissue.

Materials:

-

Testicular tissue homogenate

-

Internal standard (e.g., 4,4-dimethyl-RA)

-

Solvents for extraction (e.g., hexane, acetonitrile, KOH in ethanol)

-

LC-MS/MS system

Procedure:

-

Homogenize the testicular tissue on ice under red light to prevent retinoid degradation.[15]

-

Add an internal standard to the homogenate.

-

Perform a two-step acid-base extraction to isolate the retinoic acid from the tissue matrix.[16]

-

Evaporate the solvent and reconstitute the sample in a suitable mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the different isomers of retinoic acid using a suitable chromatography column and gradient.

-

Detect and quantify the retinoic acid using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of retinoic acid in the tissue based on the peak area ratio of the analyte to the internal standard and a standard curve.

Conclusion

WIN 18,446 is a potent, irreversible inhibitor of ALDH1A2 that acts by covalently modifying the catalytic Cys320 residue and disrupting the conformation of the NAD+ cofactor.[6][7] This targeted inhibition of retinoic acid biosynthesis in the testes leads to a reversible arrest of spermatogenesis, making WIN 18,446 a critical tool for studying testicular physiology and developing novel male contraceptives.[3][10] The disulfiram-like side effect, resulting from the inhibition of ALDH2, highlights the need for developing more selective ALDH1A2 inhibitors.[3] The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers working with WIN 18,446 and investigating the role of retinoic acid in reproductive biology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A systematic review of retinoic acid in the journey of spermatogonium to spermatozoa: From basic to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Spermatogenesis by Bisdichloroacetyldiamines Is Mediated by Inhibition of Testicular Retinoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Vitamin A and its Metabolites in Rat Testis: Possible Involvement of Vitamin A in Testicular Toxicity Caused by Molinate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting Aldehyde Dehydrogenase Function Using WIN 18,446 to Synchronize Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of spermatogenesis by bisdichloroacetyldiamines is mediated by inhibition of testicular retinoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disulfiram-like drug - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Win 18446: A Potent and Irreversible Inhibitor of Aldehyde Dehydrogenase 1A2 (ALDH1A2)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Win 18446, a bis-(dichloroacetyl)-diamine, has emerged as a significant research tool and potential therapeutic agent due to its potent and specific inhibition of aldehyde dehydrogenase 1A2 (ALDH1A2). This enzyme plays a crucial role in the biosynthesis of retinoic acid, a vital signaling molecule involved in numerous physiological processes, most notably spermatogenesis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of its effects on signaling pathways and experimental workflows. The information presented herein is intended to support further research and development efforts related to ALDH1A2 inhibition.

Introduction

Aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the conversion of retinal to retinoic acid. Retinoic acid is essential for a variety of biological functions, including embryonic development, cell differentiation, and immune system regulation. Within the testes, ALDH1A2 is almost exclusively expressed and is fundamental for the initiation and maintenance of spermatogenesis.

This compound has been identified as a powerful inhibitor of ALDH1A2.[1][2][3][4] Its ability to disrupt retinoic acid biosynthesis in the testes has led to its investigation as a potential non-hormonal male contraceptive.[2][5][6][7] This whitepaper will delve into the technical details of this compound's interaction with ALDH1A2, providing researchers with the necessary information to utilize this compound in their studies.

Quantitative Inhibitory Data

The inhibitory potency of this compound against ALDH1A2 has been quantified in various studies. The most commonly reported metric is the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Enzyme | Notes | Reference |

| IC50 | 300 nM (0.3 µM) | ALDH1A2 | In vitro enzyme activity assay. | [1][2][3][4][7] |

| Inhibition Type | Irreversible | ALDH1A2 | Inhibition is time-dependent and not reversed by extensive dialysis.[8][9] | [2][8][9] |

Mechanism of Action

This compound acts as an irreversible inhibitor of ALDH1A2.[2][8][9] This means that it forms a stable, likely covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity.[8] The inhibition is time-dependent, indicating that the formation of the inactive enzyme-inhibitor complex occurs over a period of time.[8] This irreversible nature contributes to its potent effects observed in vivo. The primary consequence of ALDH1A2 inhibition by this compound is the suppression of retinoic acid biosynthesis from retinol within the testes.[2][3]

Signaling Pathway

The following diagram illustrates the retinoic acid biosynthesis pathway and the point of inhibition by this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | CAS:1477-57-2 | ALDH1a2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of Spermatogenesis by Bisdichloroacetyldiamines Is Mediated by Inhibition of Testicular Retinoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of WIN 18446 in Retinoic Acid Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 18446, a bisdichloroacetyldiamine compound, has been identified as a potent inhibitor of retinoic acid (RA) biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and experimental methodologies related to this compound. Its primary target is the aldehyde dehydrogenase (ALDH) family of enzymes, particularly ALDH1A2, which is crucial for the conversion of retinal to retinoic acid. The inhibition of this pathway by this compound leads to a reversible suppression of spermatogenesis, highlighting its potential as a male contraceptive agent and a tool for studying retinoid metabolism. This document serves as a detailed resource for researchers investigating the therapeutic applications and biological effects of this compound.

Introduction

Retinoic acid, a metabolite of vitamin A, is an essential signaling molecule involved in numerous physiological processes, including embryonic development, cell differentiation, and spermatogenesis. The synthesis of retinoic acid is a two-step process, with the final, rate-limiting step being the oxidation of retinal to retinoic acid, catalyzed by aldehyde dehydrogenases (ALDHs). The ALDH1A subfamily, comprising ALDH1A1, ALDH1A2, and ALDH1A3, are the primary enzymes responsible for this conversion.

This compound has emerged as a significant inhibitor of these enzymes, demonstrating a profound impact on retinoic acid-dependent pathways. Initially investigated for other therapeutic purposes, its potent effect on spermatogenesis has redirected research towards its utility as a male contraceptive and a chemical probe to understand the role of retinoic acid in various biological systems.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the ALDH enzymes responsible for retinoic acid synthesis. The primary mechanism involves the blockade of the enzymatic conversion of retinal to retinoic acid.[1]

Signaling Pathway of Retinoic Acid Synthesis and Inhibition by this compound

The synthesis of retinoic acid from retinol (Vitamin A) involves two key enzymatic steps. This compound specifically inhibits the second step.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized against various ALDH isoforms. The nature of inhibition varies between the isoforms, with evidence for both reversible and irreversible mechanisms.

| Enzyme Target | Inhibition Type | IC50 Value | Ki Value | k_inact | Reference |

| ALDH1A1 | Reversible | 102 ± 2 nM | - | - | [2] |

| ALDH1A2 | Time-dependent / Irreversible | 0.3 µM (300 nM) | 1,026 ± 374 nM | 22.0 ± 2.4 h⁻¹ | [2][3][4][5] |

| ALDH1A3 | Reversible | 187 ± 1 nM | - | - | [2] |

| Testicular S10 Fractions | - | 59 ± 1 nM | - | - | [6] |

| Liver S10 Fractions | - | 92 ± 2 nM | - | - | [6] |

Note: IC50 values can vary depending on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the study of this compound.

In Vitro ALDH1A2 Inhibition Assay

This protocol is designed to determine the in vitro inhibitory effect of this compound on ALDH1A2 activity.

Materials:

-

Purified recombinant human ALDH1A2 enzyme

-

Assay buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA, pH 8.0

-

Substrate: all-trans-retinal

-

Cofactor: NAD+

-

Inhibitor: this compound dissolved in DMSO

-

HPLC system for retinoic acid quantification

Procedure:

-

Prepare assay reactions by combining the assay buffer, purified ALDH1A2 enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 0-40 minutes) at 37°C to assess time-dependent inhibition.[7]

-

Initiate the enzymatic reaction by adding all-trans-retinal and NAD+ to the mixture.

-

Incubate the reaction at 37°C for a defined time (e.g., 5-15 minutes).[8]

-

Terminate the reaction.

-

Quantify the concentration of the product, retinoic acid, using a validated HPLC method.[7]

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

In Vivo Animal Studies for Spermatogenesis Inhibition

This protocol describes an in vivo study in mice to evaluate the effect of this compound on spermatogenesis.

Materials:

-

Male C57BL/6J mice

-

Control diet

-

Experimental diet containing this compound (e.g., 2 mg/g of diet)[9]

-

Equipment for tissue collection and processing

-

Histology reagents (e.g., hematoxylin and periodic acid-Schiff)

-

Equipment for measuring tissue retinoic acid levels (e.g., LC-MS/MS)

Procedure:

-

Acclimate male mice to the housing conditions and provide them with a standard diet.

-

Divide the mice into control and treatment groups. The treatment group receives the diet containing this compound.

-

Administer the respective diets for a specified duration (e.g., 4 weeks).[9][10]

-

At the end of the treatment period, euthanize the mice and collect testes and other relevant tissues.

-

Record the testicular weight.

-

Process one testis for histological analysis to observe the effects on the seminiferous epithelium.[9][11]

-

Homogenize the other testis to measure intratesticular retinoic acid concentrations.[4]

-

For reversibility studies, a cohort of treated mice can be switched back to the control diet for a recovery period (e.g., 9 weeks) before analysis.[9][12]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for assessing the in vivo effects of this compound.

In Vivo Effects and Consequences

Administration of this compound in animal models has demonstrated significant and predictable physiological consequences, primarily related to the inhibition of retinoic acid synthesis.

-

Suppression of Spermatogenesis: Oral administration of this compound leads to a marked reduction in testicular weight and a dose-dependent suppression of spermatogenesis.[4][7] Histological analysis reveals a depletion of mature spermatocytes in the seminiferous tubules.[11] This effect is reversible upon cessation of treatment.[7][9]

-

Reduced Intratesticular Retinoic Acid: Treatment with this compound significantly decreases the concentration of retinoic acid within the testes.[3][4] This reduction precedes the observable effects on spermatogenesis.[4]

-

Altered Retinoid Metabolism: this compound affects retinoid levels in various tissues. While testicular retinoic acid is decreased, circulating retinol concentrations have been observed to increase.[7][10]

-

Adverse Effects: A notable side effect of this compound in humans is a disulfiram-like reaction when alcohol is consumed.[4][13] This is due to the inhibition of ALDH2, an enzyme involved in alcohol metabolism.[7] This adverse effect has been a major obstacle to its development as a male contraceptive.[13]

Conclusion and Future Directions

This compound is a powerful inhibitor of retinoic acid synthesis, with a well-characterized mechanism of action centered on the inhibition of ALDH1A enzymes. The extensive in vitro and in vivo data available make it an invaluable tool for studying the biological roles of retinoic acid. While its development as a male contraceptive has been halted due to off-target effects, the knowledge gained from studying this compound provides a strong foundation for the development of more specific ALDH1A2 inhibitors that could achieve the desired contraceptive effect without the associated adverse reactions. Future research should focus on designing novel compounds with high selectivity for ALDH1A2 to revisit the potential of this promising contraceptive strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Suppression of Spermatogenesis by Bisdichloroacetyldiamines Is Mediated by Inhibition of Testicular Retinoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Return to fertility, toxicology, and transgenerational impact of treatment with WIN 18,446, a potential male contraceptive, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of retinoic acid biosynthesis by the bisdichloroacetyldiamine WIN 18,446 markedly suppresses spermatogenesis and alters retinoid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Return to fertility, toxicology, and transgenerational impact of treatment with WIN 18,446, a potential male contraceptive, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Win 18446: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 18446, also known as N,N'-octamethylenebis(2,2-dichloroacetamide), is a synthetic organic compound that has garnered significant interest in the scientific community for its potent biological activity. Initially investigated for other therapeutic applications, its profound effects on male reproductive biology have made it a valuable tool for researchers in reproductive science and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Identification

This compound is a bis-dichloroacetyl-diamine. Its chemical structure consists of an eight-carbon diamine chain (octamethylene) where each amino group is acylated with a dichloroacetyl group.

IUPAC Name: N,N'-(octane-1,8-diyl)bis(2,2-dichloroacetamide)[1]

Synonyms: Fertilysin, NSC 59354, N,N′-Bis(dichloroacetyl)-1,8-octamethylenediamine, Bis-Diamine[2][3]

CAS Number: 1477-57-2[2]

Chemical Formula: C₁₂H₂₀Cl₄N₂O₂[2]

Molecular Weight: 366.11 g/mol [2]

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 366.11 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | DMSO: 45 mg/mL (122.91 mM) DMF: 10 mg/mL Ethanol: 0.5 mg/mL DMF:PBS (pH 7.2) (1:5): 0.1 mg/mL | [3][4] |

| Storage | Store at -20°C | [3] |

Mechanism of Action: Inhibition of Retinoic Acid Synthesis

The primary biological activity of this compound is the potent and irreversible inhibition of aldehyde dehydrogenase 1a2 (ALDH1A2)[5][6]. ALDH1A2 is a critical enzyme in the biosynthesis of retinoic acid (RA), an active metabolite of vitamin A that plays an essential role in spermatogenesis.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Caption: Mechanism of this compound action.

By irreversibly binding to ALDH1A2, this compound blocks the conversion of retinaldehyde to retinoic acid. This leads to a deficiency of retinoic acid within the testes, which in turn downregulates the expression of genes required for the differentiation of spermatogonia, ultimately leading to a reversible suppression of spermatogenesis. The inhibition is time-dependent and cannot be reversed by dialysis, suggesting a covalent modification of the enzyme[5].

Experimental Protocols

In Vitro ALDH1A2 Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of this compound on ALDH1A2 activity.

1. Reagents and Materials:

- Purified recombinant human ALDH1A2

- This compound

- all-trans-retinal (substrate)

- NAD⁺ (cofactor)

- Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA, pH 7.5

- DMSO (for dissolving this compound)

- HPLC system for retinoic acid quantification

2. Procedure:

- Prepare a stock solution of this compound in DMSO.

- In a reaction tube, combine the assay buffer, NAD⁺ (final concentration ~2 mM), and the desired concentration of this compound (or DMSO for control).

- Add the purified ALDH1A2 enzyme to the reaction mixture.

- Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.

- Initiate the enzymatic reaction by adding the substrate, all-trans-retinal (final concentration ~5-10 µM).

- Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

- Stop the reaction by adding an organic solvent (e.g., acetonitrile) and placing it on ice.

- Centrifuge the sample to pellet the precipitated protein.

- Analyze the supernatant for the production of retinoic acid using a validated HPLC method.

10. Data Analysis:

- Calculate the rate of retinoic acid formation in the presence and absence of this compound.

- Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against a range of inhibitor concentrations. The reported IC₅₀ for this compound is approximately 0.3 µM[6].

In Vivo Spermatogenesis Suppression Study in Mice

This protocol describes a typical in vivo experiment to evaluate the effect of this compound on spermatogenesis in a murine model.

1. Animals and Housing:

- Adult male mice (e.g., C57BL/6 strain).

- House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

2. Dosing and Administration:

- Prepare a formulation of this compound for oral administration. A common method is to incorporate it into the chow at a specific concentration (e.g., 0.05% w/w).

- Alternatively, prepare a suspension in a vehicle like 1% gum tragacanth for daily oral gavage.

- Administer this compound to the treatment group for a specified duration (e.g., 4-8 weeks). The control group receives the vehicle or normal chow.

3. Experimental Workflow:

Caption: In vivo experimental workflow.

4. Endpoint Analysis:

- Testicular and Epididymal Weight: At the end of the study, euthanize the animals and weigh the testes and epididymides.

- Histological Analysis: Fix the testes in Bouin's solution or 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the seminiferous tubules for the presence and stages of germ cells.

- Sperm Count: Mince the cauda epididymides in a known volume of saline and count the number of sperm using a hemocytometer.

- Retinoic Acid Levels: Quantify the concentration of retinoic acid in testicular tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Expected Outcomes:

- A significant reduction in testicular weight in the this compound-treated group.

- Histological evidence of spermatogenic arrest, with a depletion of spermatids and spermatocytes in the seminiferous tubules.

- A significant decrease in epididymal sperm count.

- Lower levels of intratesticular retinoic acid in the treated animals.

Conclusion

This compound is a well-characterized small molecule inhibitor of ALDH1A2. Its ability to reversibly suppress spermatogenesis by inhibiting retinoic acid synthesis makes it an invaluable research tool for studying male reproductive biology and for the development of novel non-hormonal male contraceptives. This guide provides core technical information to aid researchers in their understanding and utilization of this compound. Further investigation into its detailed physicochemical properties and synthesis would be beneficial for its broader application.

References

The Impact of Win 18,446 on Testicular Function: An In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Win 18,446, a bisdichloroacetyldiamine, has demonstrated significant and largely reversible effects on testicular function, primarily through the potent inhibition of retinoic acid biosynthesis. This technical guide synthesizes the current understanding of the in vivo and in vitro effects of Win 18,446, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The primary molecular target of Win 18,446 is aldehyde dehydrogenase 1A2 (ALDH1A2), a critical enzyme in the synthesis of retinoic acid, which is essential for spermatogenesis. By inhibiting ALDH1A2, Win 18,446 effectively blocks the differentiation of spermatogonia, leading to a cessation of sperm production. This document provides a comprehensive resource for researchers investigating male fertility, contraception, and testicular physiology.

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is indispensable for spermatogenesis, regulating key steps from spermatogonial differentiation to meiosis.[1] The synthesis of RA in the testis is predominantly catalyzed by aldehyde dehydrogenase 1A2 (ALDH1A2).[2] Win 18,446 (also known as Fertilysin) has emerged as a powerful chemical tool to probe the role of RA in testicular function due to its specific and potent inhibition of ALDH1A2.[3][4] Understanding the precise effects and mechanisms of Win 18,446 is crucial for its application in basic research and its potential, though historically limited by side effects, as a non-hormonal male contraceptive.[2][3]

In Vitro Effects of Win 18,446

In vitro studies have been instrumental in elucidating the direct molecular target and inhibitory kinetics of Win 18,446.

Mechanism of Action: Irreversible Inhibition of ALDH1A2

Win 18,446 acts as a potent and irreversible inhibitor of ALDH1A2.[5][6] This irreversible binding leads to a near-permanent inactivation of the enzyme, requiring the synthesis of new enzyme for the restoration of function.[5] The inhibitory effect is time-dependent, further supporting the irreversible nature of the binding.[5]

Quantitative Analysis of ALDH1A2 Inhibition

The potency of Win 18,446 as an ALDH1A2 inhibitor has been quantified through IC50 measurements.

| Parameter | Value | Species/System | Reference |

| IC50 for ALDH1A2 Inhibition | 0.3 µM | Rabbit | [2] |

Table 1: In Vitro Inhibitory Potency of Win 18,446

In Vivo Effects of Win 18,446

Administration of Win 18,446 in animal models has profound and well-documented effects on testicular function and fertility.

Suppression of Spermatogenesis

In vivo treatment with Win 18,446 leads to a complete, though reversible, cessation of spermatogenesis.[2][5] Histological analysis of testes from treated animals reveals seminiferous tubules largely depleted of mature germ cells, containing primarily Sertoli cells and undifferentiated spermatogonia.[5][7] This effect is a direct consequence of the block in spermatogonial differentiation caused by the depletion of intratesticular retinoic acid.[8]

Quantitative Effects on Testicular Parameters

The following tables summarize the quantitative impact of Win 18,446 on key testicular parameters in mice and rabbits.

In Mice:

| Parameter | Control | Win 18,446 Treated | Duration of Treatment | Reference |

| Testis Weight | Significantly Higher | Significantly Lower | 4 weeks | [5] |

| Spermatid Numbers per Testis | Normal | Significantly Lower | 4 weeks | [5] |

| Intratesticular Retinoic Acid | Normal | Significantly Reduced | 4 weeks | [5] |

Table 2: Effects of Win 18,446 on Testicular Parameters in Mice

In Rabbits:

| Parameter | Control | Win 18,446 Treated (200 mg/kg/day) | Duration of Treatment | Reference |

| Testicular Weight | Normal | Reduced by almost 75% | 16 weeks | [2] |

| Intratesticular Retinoic Acid | Normal | Significantly Reduced | 16 weeks (reduction apparent at 4 weeks) | [2] |

| Sperm Counts | Normal | Severely Impaired | 16 weeks | [2] |

| Fertility | Fertile | Infertile | 16 weeks | [2] |

Table 3: Effects of Win 18,446 on Testicular and Fertility Parameters in Rabbits

Reversibility of Effects

A crucial aspect of Win 18,446's action is the reversibility of its effects on spermatogenesis. Following cessation of treatment, testicular weight, sperm counts, and fertility return to normal levels.[2][9] Studies in mice have shown that fertility normalizes after a 9-week recovery period following 4 weeks of treatment.[10] The recovery of spermatogenesis is preceded by the restoration of retinoic acid synthesis capacity in the testes.[9]

Experimental Protocols

In Vitro ALDH1A2 Inhibition Assay

This protocol outlines the general procedure for assessing the inhibitory effect of Win 18,446 on ALDH1A2 activity.

-

Enzyme Source: Purified recombinant ALDH1A2 or lysate from cells overexpressing ALDH1A2 is used.[2][5]

-

Reaction Buffer: A typical buffer consists of 20 mM HEPES, 150 mM KCl, and 1 mM EDTA at 37°C.[5]

-

Substrate and Cofactor: The reaction is initiated with the addition of all-trans-retinal (substrate) and NAD+ (cofactor).[5]

-

Inhibitor Addition: Win 18,446, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.[5]

-

Incubation: The reaction is incubated at 37°C for a defined period.[5]

-

Quantification: The production of retinoic acid is measured using High-Performance Liquid Chromatography (HPLC).[2][5]

-

IC50 Determination: The concentration of Win 18,446 that inhibits 50% of the enzyme activity is calculated.[2]

In Vivo Animal Studies

The following provides a general framework for studying the effects of Win 18,446 in animal models.

-

Animal Models: Male mice and rabbits are commonly used.[2][5]

-

Drug Administration: Win 18,446 is typically administered orally. In mice, it can be mixed with their diet.[5][9] In rabbits, it has been compounded in a syrup and administered orally via a syringe.[2]

-

Dosage and Duration:

-

Endpoint Analysis:

-

Testicular Histology: Testes are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the morphology of the seminiferous tubules and the presence of different germ cell stages.[5][7]

-

Spermatid/Sperm Counts: Testicular spermatids or ejaculated sperm are counted to quantify the impact on sperm production.[2][5]

-

Retinoid Analysis: Intratesticular concentrations of retinoic acid and other retinoids are measured using techniques like HPLC or LC-MS/MS.[2][5][11]

-

Fertility Assessment: Mating studies are conducted to determine the impact on fertility and its recovery after treatment cessation.[2][10]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Win 18,446 and a typical experimental workflow for its study.

References

- 1. mdpi.com [mdpi.com]

- 2. Suppression of Spermatogenesis by Bisdichloroacetyldiamines Is Mediated by Inhibition of Testicular Retinoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fertilysin - Wikipedia [en.wikipedia.org]

- 4. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 5. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of retinoic acid biosynthesis by the bisdichloroacetyldiamine WIN 18,446 markedly suppresses spermatogenesis and alters retinoid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Kinetics of the inhibition and recovery of spermatogenesis induced by treatment with WIN 18,446, a male contraceptive, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Return to fertility, toxicology, and transgenerational impact of treatment with WIN 18,446, a potential male contraceptive, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Win 18446: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Win 18446, also known as N,N'-bis(dichloroacetyl)octamethylenediamine, is a potent inhibitor of aldehyde dehydrogenase 1a2 (ALDH1A2), a key enzyme in the biosynthesis of retinoic acid. This inhibition leads to a reversible suppression of spermatogenesis, a characteristic that has prompted investigation into its potential as a non-hormonal male contraceptive. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, in vivo and in vitro effects, and the experimental protocols utilized in its evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of ALDH1A2, an enzyme critical for the oxidation of retinal to retinoic acid in the testes.[1] Retinoic acid is essential for the differentiation of spermatogonia. By inhibiting ALDH1A2, this compound effectively blocks this differentiation process, leading to a halt in sperm production.[2]

Mechanism of Action

This compound acts as a potent and irreversible inhibitor of ALDH1A2.[3][4] In vitro studies have demonstrated that it markedly inhibits ALDH1A2 enzyme activity with a half-maximal inhibitory concentration (IC50) of 0.3 μM.[5] The inhibition is time-dependent and is not reversed by extensive dialysis, suggesting a strong, covalent-like interaction with the enzyme.[4] This irreversible inhibition necessitates the synthesis of new enzyme for the restoration of function.[4]

The signaling pathway affected by this compound is central to testicular function. The inhibition of ALDH1A2 disrupts the conversion of retinal to retinoic acid, a critical signaling molecule for germ cell development.

In Vivo Efficacy

Oral administration of this compound has been shown to effectively suppress spermatogenesis in various animal models, including mice and rabbits.[3][5]

| Species | Dose | Duration | Key Findings | Reference |

| Mice | 2 mg/g diet | 4 weeks | Complete abolition of spermatogenesis. | [3] |

| Rabbits | 200 mg/kg/day | 16 weeks | Significantly impaired spermatogenesis and caused infertility. | [5] |

Upon cessation of treatment, the effects on spermatogenesis are reversible, with fertility returning to normal.[6] A study in mice showed that after a 4-week treatment followed by a 9-week recovery period, treated males were able to produce normally sized litters.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in mice, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Following a single oral dose of 125 mg/kg in mice, this compound is absorbed, with plasma concentrations peaking and then declining over a 24-hour period.[1] The compound distributes to various tissues, with significant effects observed in the testes and liver.[1]

Metabolism and Excretion

Detailed metabolic pathways and excretion routes for this compound have not been extensively elucidated in the available literature. However, its effects on retinoid metabolism have been studied. Treatment with this compound leads to altered retinoid concentrations in a tissue-dependent manner, with increased circulating retinol levels and changes in retinyl ester concentrations in the liver, lung, and adipose tissue.[3][7]

Pharmacokinetic Parameters

Pharmacokinetic parameters for this compound in mice were determined using non-compartmental analysis.[1]

| Parameter | Value | Unit |

| T1/2 (terminal) | Not explicitly stated | hours |

| AUC0-∞ | Calculated using linear trapezoidal method | ng*h/mL |

| Cmax | Observed at 0.5 hours post-dose | ng/mL |

Experimental Protocols

In Vitro ALDH1A2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on ALDH1A2 enzyme activity.

Methodology:

-

Enzyme Preparation: Full-length human ALDH1A2 cDNA is cloned and the enzyme is expressed and purified.[8]

-

Assay Buffer: The assay is conducted in a buffer containing 20 mM Hepes, 150 mM KCl, and 1 mM EDTA at 37°C.[3]

-

Inhibition Assay:

-

Purified ALDH1A2 is incubated with varying concentrations of this compound (dissolved in DMSO, final concentration <1%).

-

The reaction is initiated by adding the substrate, retinal, and the cofactor, NAD+ (2 mM).[3]

-

The reaction mixture is incubated for a defined period.

-

-

Quantification: The concentration of the product, retinoic acid, is determined by High-Performance Liquid Chromatography (HPLC).[3]

In Vivo Spermatogenesis Suppression Study in Mice

Objective: To evaluate the effect of oral this compound administration on spermatogenesis.

Methodology:

-

Animals: Male C57BL/6J mice are used.[3]

-

Diet Preparation: this compound is incorporated into the chow diet at a specified concentration (e.g., 2 mg/g).[3]

-

Treatment: Mice are fed the this compound-containing diet for a defined period (e.g., 4 weeks). A control group receives a normal chow diet.[3]

-

Endpoint Analysis:

-

At the end of the treatment period, animals are euthanized.

-

Testes are collected and weighed.

-

Testicular tissue is processed for histological analysis to assess the state of spermatogenesis.[3]

-

Toxicology

This compound has been shown to be generally well-tolerated in animal studies, with no significant clinical signs of toxicity observed during a 4-week treatment period in mice.[3] However, a notable adverse effect in humans is a disulfiram-like reaction when alcohol is consumed concurrently, which has hindered its development as a contraceptive.[9]

Synthesis

Conclusion

This compound is a potent and irreversible inhibitor of ALDH1A2 that effectively and reversibly suppresses spermatogenesis. Its well-defined mechanism of action and demonstrated in vivo efficacy make it a valuable tool for studying testicular physiology and a lead compound in the development of non-hormonal male contraceptives. Further research is warranted to fully characterize its pharmacokinetic profile and to develop analogs that retain contraceptive efficacy without the disulfiram-like side effect.

References

- 1. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting Aldehyde Dehydrogenase Function Using WIN 18,446 to Synchronize Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Return to fertility, toxicology, and transgenerational impact of treatment with WIN 18,446, a potential male contraceptive, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of retinoic acid biosynthesis by the bisdichloroacetyldiamine WIN 18,446 markedly suppresses spermatogenesis and alters retinoid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 10. N,N’-bis(dichloroacetyl)-1,8-octamethylenediamine | SIELC Technologies [sielc.com]

Reversibility of WIN 18,446-Induced Spermatogenic Arrest: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 18,446, a bis(dichloroacetyl)diamine, has been identified as a potent and reversible inhibitor of spermatogenesis, primarily through its targeted disruption of retinoic acid biosynthesis within the testes. This technical guide provides a comprehensive overview of the mechanism of action of WIN 18,446, with a specific focus on the reversibility of its effects on sperm production. It synthesizes key findings from preclinical studies, presenting quantitative data on spermatogenic recovery, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of reproductive biology and contraceptive development.

Introduction

WIN 18,446 (N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine) is a compound that has demonstrated significant, non-hormonal inhibitory effects on sperm production across various species, including rodents and rabbits.[1][2] Its potential as a male contraceptive agent stems from its ability to induce a state of reversible infertility.[2][3] Understanding the kinetics of spermatogenic suppression and subsequent recovery is paramount for the evaluation of its therapeutic and contraceptive potential. This guide delves into the core mechanisms and the evidence supporting the reversible nature of WIN 18,446's effects.

Mechanism of Action: Inhibition of Retinoic Acid Synthesis

The primary molecular target of WIN 18,446 in the testis is the enzyme aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2).[2][4] ALDH1A2 is a critical enzyme in the biosynthesis of retinoic acid (RA), a metabolite of vitamin A that is essential for the differentiation of spermatogonia.[3][5]

WIN 18,446 acts as a potent, and likely irreversible, inhibitor of ALDH1A2.[4][6] By binding to and inactivating this enzyme, WIN 18,446 effectively blocks the conversion of retinaldehyde to retinoic acid within the Sertoli cells of the seminiferous tubules.[2] This localized depletion of retinoic acid leads to an arrest of spermatogonial differentiation, ultimately resulting in a cessation of sperm production and testicular atrophy.[4][7] Although the inhibition of the enzyme itself is thought to be irreversible, the physiological effect on spermatogenesis is reversible upon withdrawal of the compound, as new enzyme synthesis can restore retinoic acid production.[3][4]

Signaling Pathway

Figure 1: WIN 18,446 inhibits ALDH1A2, blocking retinoic acid synthesis and subsequent spermatogonial differentiation.

Quantitative Data on Reversibility

Multiple studies have quantified the effects of WIN 18,446 on key spermatogenic parameters and the subsequent recovery following cessation of treatment. The data consistently demonstrates a return to baseline levels, confirming the reversibility of its action.

Table 1: Effects of WIN 18,446 on Testicular and Sperm Parameters in Mice

| Parameter | Control | 42-day WIN 18,446 Treatment (125 mg/kg) | 42-day Recovery | Reference |

| Seminiferous Tubule Diameter (µm) | 210.3 ± 10.5 | 155.7 ± 15.1 | 205.4 ± 12.8 | [1][8] |

| Sperm Concentration (10⁶/ml) | 45.2 ± 8.7 | 8.9 ± 3.2 | 42.1 ± 7.5 | [1][8] |

| Normal Sperm Morphology (%) | 85.6 ± 5.4 | 45.3 ± 11.2 | 82.9 ± 6.1 | [1][8] |

| Statistically significant decrease compared to control |

Table 2: Effects of WIN 18,446 on Testicular Parameters in Rabbits

| Parameter | Control | 16-week WIN 18,446 Treatment (200 mg/kg) | Post-Treatment Recovery | Reference |

| Testis Weight (g) | 3.1 ± 0.2 | 0.8 ± 0.1 | Return to normal | [2] |

| Intratesticular Retinoic Acid (pmol/g) | ~1.5 | <0.2 | Return to normal | [2] |

| Sperm Count | Normal | Severely impaired | Recovered | [2] |

| *Statistically significant decrease compared to control |

Experimental Protocols

The following sections outline the general methodologies employed in key studies investigating the reversibility of WIN 18,446.

Animal Models and Dosing Regimen

-

Species: Male CBA mice and mature male rabbits have been commonly used models.[1][2]

-

Compound Administration: WIN 18,446 is typically administered orally, mixed with the standard chow or via gavage.[2][3]

-

Dosage: Dosages have ranged from 125 mg/kg body weight in mice to 200 mg/kg in rabbits.[1][2]

-

Treatment and Recovery Duration: Treatment periods typically last for several weeks (e.g., 4 to 16 weeks) to induce significant spermatogenic disruption.[2][3] The recovery period, where animals are fed a control diet, is of similar or longer duration to allow for the full restoration of spermatogenesis.[1][3]

Assessment of Spermatogenesis

-

Histological Analysis: Testes are collected, fixed in Bouin's solution or paraformaldehyde, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to visualize the cellular composition of the seminiferous tubules.[4][7] This allows for the assessment of germ cell depletion and recovery.

-

Sperm Parameter Analysis: Epididymal sperm is collected to evaluate sperm concentration, motility, and morphology using a hemocytometer and light microscopy.[1][8]

-

Fertility Studies: Treated and recovered males are mated with untreated females to assess fertility rates, as determined by the number of successful pregnancies and litter size.[1][9]

Biochemical Analysis

-

Measurement of Intratesticular Retinoic Acid: Testicular tissue is homogenized and subjected to liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of all-trans retinoic acid.[2][7]

-

ALDH1A2 Enzyme Activity Assay: The inhibitory effect of WIN 18,446 on ALDH1A2 activity is assessed in vitro by incubating recombinant ALDH1A2 with its substrate (retinaldehyde) in the presence and absence of WIN 18,446. The production of retinoic acid is then measured.[2]

Experimental Workflow

Figure 2: Generalized experimental workflow for assessing the reversibility of WIN 18,446's effects on spermatogenesis.

Conclusion

References

- 1. Short-term effects of N'N-bis(dichloroacetyl)-1,8-octamethylenediamine (WIN 18446) on the testes, selected sperm parameters and fertility of male CBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of Spermatogenesis by Bisdichloroacetyldiamines Is Mediated by Inhibition of Testicular Retinoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of the inhibition and recovery of spermatogenesis induced by treatment with WIN 18,446, a male contraceptive, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Turning a Spermatogenic Wave into a Tsunami: Synchronizing Murine Spermatogenesis Using WIN 18,446 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Return to fertility, toxicology, and transgenerational impact of treatment with WIN 18,446, a potential male contraceptive, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Win 18446: A Technical Guide for Investigating Retinoid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Win 18446 as a potent and specific tool for the study of retinoid signaling pathways. This compound, a bisdichloroacetyldiamine, functions as an inhibitor of aldehyde dehydrogenase 1a2 (ALDH1A2), a critical enzyme in the biosynthesis of retinoic acid (RA).[1][2] By disrupting the endogenous production of RA, this compound provides a powerful model for investigating the diverse physiological roles of this essential signaling molecule, particularly in processes such as spermatogenesis.[2][3]

Mechanism of Action

This compound exerts its effects through the potent and irreversible inhibition of ALDH1A2, also known as retinaldehyde dehydrogenase 2 (RALDH2).[3][4][5] This enzyme catalyzes the oxidation of retinaldehyde to retinoic acid, a key regulatory step in the retinoid signaling cascade.[3] The inhibition of ALDH1A2 by this compound is time-dependent and leads to a significant reduction in intracellular concentrations of retinoic acid.[3][5] This targeted disruption of RA synthesis makes this compound an invaluable tool for creating a state of systemic retinoic acid deficiency, allowing for detailed investigation into the downstream consequences of impaired retinoid signaling.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.

| Parameter | Value | Species/System | Reference |

| IC50 for ALDH1A2 | 0.3 µM | In vitro | [2][6] |

| Treatment Group | Testicular Retinoic Acid Levels | Spermatogenesis | Serum Retinol Levels | Reference |

| Control | Normal | Normal | Normal | [3] |

| This compound (200 mg/kg, oral, 16 weeks) | Significantly reduced | Severely impaired | Significantly increased | [2] |

| This compound (in vivo, 4 weeks) | - | Completely abolished | - | [3][4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro ALDH1A2 Inhibition Assay

This protocol outlines the procedure to determine the inhibitory effect of this compound on ALDH1A2 activity.

Materials:

-

Recombinant human ALDH1A2 enzyme

-

all-trans-retinal (substrate)

-

This compound

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 750 mM KCl)

-

Dithiothreitol (DTT)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine 1 µg of ALDH1A2 enzyme with the reaction buffer.

-

Add varying concentrations of this compound to the enzyme mixture and pre-incubate for a predetermined time (e.g., 15 minutes) at 37°C to assess time-dependent inhibition.[5]

-

Initiate the enzymatic reaction by adding 5 µM all-trans-retinal and 2 mM NAD+.[5]

-

Incubate the reaction mixture at 37°C for 5-15 minutes.[5]

-

Stop the reaction by adding an equal volume of acetonitrile containing an internal standard (e.g., atRA-d5).

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the quantification of retinoic acid production using a validated LC-MS/MS method.

In Vivo Studies in Mice

This protocol describes a typical in vivo study to investigate the effects of this compound on retinoid metabolism and spermatogenesis in mice.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle (e.g., 1% gum tragacanth)

-

Oral gavage needles

-

Anesthetic

-

Surgical tools for tissue collection

-

Liquid nitrogen

Procedure:

-

House male C57BL/6-129 mice under controlled environmental conditions.[7]

-

Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a dose of 125 mg/kg).[7]

-

Administer this compound or vehicle to the mice via oral gavage daily for the desired study duration (e.g., 1 to 8 days or up to 4 weeks).[7][8]

-

At the end of the treatment period, euthanize the mice via CO2 asphyxiation followed by cervical dislocation.[7]

-

Collect blood, testes, and liver samples.[7]

-

Separate plasma from the blood by centrifugation.

-

Snap-freeze all tissue and plasma samples in liquid nitrogen and store at -80°C until analysis.[7]

-

Analyze tissues for retinoic acid concentrations using LC-MS/MS and for gene expression changes (e.g., Stra8) using qPCR.

-

Process testes for histological analysis to assess the impact on spermatogenesis.

Quantification of Retinoic Acid by LC-MS/MS

This protocol provides a general workflow for the sensitive quantification of retinoic acid in biological samples.

Materials:

-

Tissue or plasma samples

-

Internal standard (e.g., 4,4-dimethyl-RA or atRA-d5)

-

0.025 M KOH in ethanol

-

Hexane

-

Acetonitrile with 1% formic acid

-

LC-MS/MS system with an appropriate column (e.g., Supelco ABZ+C-16 alkylamide)

Procedure:

-

Extraction:

-

Homogenize tissue samples (10-20 mg wet weight) or use plasma (up to 200 µL).[3]

-

Add the internal standard to the sample.

-

For tissues, add 1 ml of 0.025 M KOH in ethanol and vortex. For plasma, add a 2:1 volume of acetonitrile with 1% formic acid.[3][7]

-

Add 10 ml of hexane, vortex, and centrifuge to separate the phases.[3]

-

Remove the hexane layer (containing neutral lipids). The retinoic acid remains in the aqueous/ethanolic phase.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Use a suitable mobile phase gradient to achieve chromatographic separation of retinoic acid isomers. A mobile phase consisting of acetonitrile, methanol, water, and formic acid is commonly used.[3]

-

Utilize selected reaction monitoring (SRM) for sensitive and specific detection and quantification of retinoic acid and its internal standard.

-

Analysis of Stra8 Gene Expression by qPCR

This protocol details the measurement of the retinoic acid-responsive gene, Stra8, in testicular tissue.

Materials:

-

Testicular tissue samples

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcription kit (e.g., iScript kit)

-

SYBR Green Mastermix

-

Primers for Stra8 and a reference gene (e.g., Gapdh)

-

Real-Time PCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize testicular tissue in TRIzol reagent and extract total RNA according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

-

qPCR:

-

Perform quantitative PCR using SYBR Green Mastermix, specific primers for Stra8 and the reference gene.

-

Use a thermal cycling protocol such as: 40 cycles of denaturation at 95°C for 15 s, annealing at 60°C for 30 s, and elongation at 72°C for 30 s.[9]

-

Normalize the expression of Stra8 to the reference gene to determine the relative expression levels.

-

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The canonical retinoid signaling pathway.

Caption: Mechanism of action of this compound.

Caption: A typical in vivo experimental workflow.

References

- 1. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional metabolic reprogramming implements meiotic fate decision in mouse testicular germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulated by retinoic acid gene 8 (Stra8) plays important roles in many stages of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Inducing Reversible Male Infertility in Mouse Models Using Win 18,446

Introduction

Win 18,446 is a potent inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), an enzyme critical for the synthesis of retinoic acid (RA) in the testes.[1][2] Retinoic acid is essential for the differentiation of spermatogonia, a foundational step in spermatogenesis.[3][4] By inhibiting ALDH1A2, Win 18,446 effectively blocks this differentiation process, leading to a complete and reversible cessation of sperm production.[1][4][5] This makes it a valuable tool for studying spermatogenesis and for the development of non-hormonal male contraceptives.[2][3] These notes provide a comprehensive guide for researchers on using Win 18,446 to induce and reverse male infertility in mouse models.

Mechanism of Action

Win 18,446 is a member of the bis(dichloroacetyl)diamine class of compounds.[1] Its primary mechanism of action in inducing infertility is the strong and irreversible inhibition of the ALDH1A2 enzyme in vitro.[1][5] This enzyme is responsible for the oxidation of retinaldehyde to retinoic acid within the testes. The resulting deficiency in testicular retinoic acid halts the differentiation of undifferentiated spermatogonia into A1 spermatogonia, leading to the depletion of mature germ cells in the seminiferous tubules.[1][4] After a period of treatment, the tubules contain primarily Sertoli cells and spermatogonia.[6][7] The antifertility effects are fully reversible upon cessation of treatment, with spermatogenesis and fertility returning to normal after a recovery period.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of Win 18,446 treatment on key reproductive parameters in male mice.

Table 1: Effect of 4-Week Win 18,446 Treatment on Testicular Parameters

| Parameter | Control Group | Win 18,446-Treated Group | Percentage Change | Reference |

|---|---|---|---|---|

| Testis Weight (mg) | ~200 | ~75 | ~62.5% Decrease | [1] |

| Spermatid Count (per testis) | ~3.5 x 10⁷ | < 0.5 x 10⁷ | >85% Decrease | [1] |

| Intratesticular All-trans-RA (pmol/g) | ~0.45 | Undetectable | ~100% Decrease |[1] |

Table 2: Recovery of Fertility After Win 18,446 Treatment

| Parameter | Details | Reference |

|---|---|---|

| Treatment Regimen | 4 weeks of Win 18,446 (2 mg/g diet) followed by a recovery period. | [6] |

| Recovery Time for Spermatogenesis | Testis weights and seminiferous epithelium morphology returned to normal after 8 weeks. | [7] |

| Fertility Restoration | Fertility normalized after a 9-week recovery period. | [6] |

| Fertility Outcome | 9 out of 10 treated males produced progeny when mated after the recovery period. | [6] |

| Litter Size | Average of 6.5 pups per litter, which is within the normal range for C57BL/6 mice. |[6] |

Experimental Protocols

Protocol 1: Preparation of Win 18,446-Containing Diet

This protocol describes the preparation of a diet for oral administration of Win 18,446 to mice.

Materials:

-

Win 18,446 powder (CAS: 1477-57-2)

-

Standard rodent chow (e.g., AIN-93M purified diet)

-

A suitable solvent for initial dissolution if needed (e.g., DMSO), though direct mixing with a small portion of the diet is common.

-

Planetary mixer or other equipment for homogenous mixing of diet.

Procedure:

-

Calculate the required amount of Win 18,446. For a standard dose of 2 mg/g of diet, you will need 2 grams of Win 18,446 for every 1 kilogram of chow.

-

Pre-mixing: To ensure even distribution, first mix the calculated amount of Win 18,446 powder with a small portion (e.g., 5-10%) of the total diet powder in the mixer.

-

Homogenous Mixing: Gradually add the remaining diet powder to the pre-mix in the mixer. Continue mixing until the compound is homogenously distributed throughout the diet. The duration will depend on the equipment used.

-

Pelleting (Optional but Recommended): If you have a pellet mill, press the mixed powder into pellets. This prevents the animals from selectively avoiding the powdered drug.

-

Storage: Store the prepared diet in airtight containers at 4°C to maintain the stability of the compound.

Protocol 2: Induction and Reversal of Infertility

This protocol outlines the timeline and procedures for a typical experiment.

Materials and Animals:

-

Male mice (e.g., 6-week-old C57BL/6J)[1]

-

Control diet (AIN-93M)

-

Win 18,446-containing diet (2 mg/g)

-

Standard animal housing and care facilities.

Procedure:

-

Acclimation (1 week): Upon arrival, acclimate the mice for one week, providing them with the control diet and water ad libitum.

-

Treatment Period (4 weeks):

-

Divide mice into a control group and a treatment group.

-

Provide the control group with the standard AIN-93M diet.

-

Provide the treatment group with the Win 18,446-containing diet.

-

Ensure free access to diet and water for 4 weeks. Monitor animal health and body weight regularly.

-

-

Reversal/Recovery Period (8-9 weeks):

-

Endpoint Analysis: At the end of the treatment or recovery period, euthanize mice to collect tissues for analysis (see Protocol 3) or proceed with fertility trials (see Protocol 4).

Protocol 3: Testicular Histological Analysis

This protocol is for assessing the effects of Win 18,446 on the morphology of the seminiferous tubules.

Materials:

-

Bouin's solution or 10% Neutral Buffered Formalin (Fixative)

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Periodic Acid-Schiff (PAS) Staining Kit[8]

-

Hematoxylin (for counterstain)

-

Microscope

Procedure:

-

Tissue Collection and Fixation: Euthanize mice and dissect the testes. Fix the testes in Bouin's solution overnight or in 10% neutral buffered formalin for 24 hours.

-

Processing: Dehydrate the fixed tissues by passing them through a graded series of ethanol (e.g., 70% to 100%).

-

Clearing and Embedding: Clear the tissues in xylene and then embed them in paraffin wax.

-

Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

-

Staining (PAS-Hematoxylin):

-

Deparaffinize and rehydrate the tissue sections to deionized water.

-

Immerse slides in Periodic Acid solution for 5-10 minutes.[8]

-

Rinse thoroughly with deionized water.

-

Immerse slides in Schiff's Reagent for 15-20 minutes, or until the desired staining intensity is achieved.[8]

-

Wash the slides in running tap water for 5-10 minutes to allow the pink color to develop.

-

Counterstain with Hematoxylin for 60-90 seconds to stain the nuclei.[8]

-

Rinse in tap water.

-

-

Dehydration and Mounting: Dehydrate the stained sections through a graded ethanol series, clear in xylene, and mount with a coverslip using a permanent mounting medium.

-